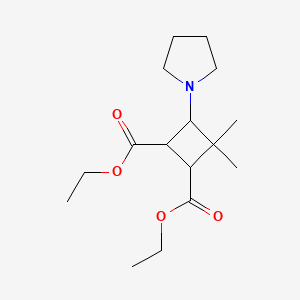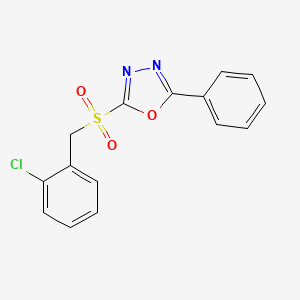
2-(1,1-二氧代-1lambda~6~,4-噻嗪环-4-基)-3-(1H-吲哚-3-基)丙酸
描述
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoic acid, also known as 2-DTPIA, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of indole-3-propionic acid (IPA) and is characterized by its unique structure and properties. 2-DTPIA has been used for a variety of purposes, including as a substrate for enzymatic reactions, as a reagent for organic synthesis, and as a tool for studying biological processes.
科学研究应用
杀菌特性:该化合物的某些衍生物,如 2-[2, 4'-二氧代螺吲哚-3, 2'-噻唑烷-3'-基] 烷酸,已被合成,并显示出对各种植物病原体的杀菌活性,包括稻瘟病菌和马铃薯晚疫病菌 (Alauddin 和 Hayat,2012 年)。
HCV 抑制:该化合物的类似物,特别是 4-(1,1-二氧代-1,4-二氢-1lambda(6)-苯并[1,4]噻嗪-3-基)-5-羟基-2H-哒嗪-3-酮,已被确定为 HCV NS5B 聚合酶的有效抑制剂。这些化合物在生化分析中显示出显着的抑制活性,并且被发现对人肝微粒体稳定 (Ellis 等人,2008 年)。
抗菌特性:各种衍生物,如 Mulwad 和 Mir 合成的衍生物,已证明对革兰氏阳性菌和革兰氏阴性菌具有显着的抗菌活性 (Mulwad 和 Mir,2008 年)。
抗菌和抗结核活性:衍生自 2-(2-氨基)-3-(1H-吲哚-3-基)丙酸的席夫碱显示出显着的抗菌活性。它们已被评估其抗菌、抗真菌和抗结核特性 (Radhakrishnan、Balakrishnan 和 Selvaraj,2020 年)。
细胞毒性和抗氧化潜力:一些衍生物,如 2-(2-((1H-吲哚-5-基)亚甲基)-肼基)-噻唑衍生物,已显示出对癌细胞系的细胞毒活性并具有显着的抗氧化潜力 (Grozav 等人,2017 年)。
癌细胞抑制:与丙酸衍生物的复合物已证明对各种人癌细胞系具有体外抗增殖活性。其中一些化合物在癌细胞中诱导了 caspase 独立性凋亡 (Pantelić 等人,2021 年)。
属性
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-15(19)14(17-5-7-22(20,21)8-6-17)9-11-10-16-13-4-2-1-3-12(11)13/h1-4,10,14,16H,5-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCJVAIZNSEZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186182 | |
| Record name | α-(1,1-Dioxido-4-thiomorpholinyl)-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoic acid | |
CAS RN |
477858-37-0 | |
| Record name | α-(1,1-Dioxido-4-thiomorpholinyl)-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477858-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(1,1-Dioxido-4-thiomorpholinyl)-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3037231.png)
![{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B3037232.png)
methanone](/img/structure/B3037233.png)


![3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B3037238.png)
![3-benzyl-5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3037239.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3037240.png)

![5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B3037244.png)

![benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate](/img/structure/B3037248.png)